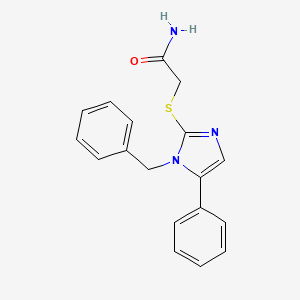

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether is reacted with an acylating agent such as acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C | Sulfoxide derivative | 65–78% | |

| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C | Sulfone derivative | 55–70% |

Mechanism :

-

Sulfoxide formation : Electrophilic attack by peracids on the sulfur atom, followed by oxygen insertion.

-

Sulfone formation : Further oxidation of sulfoxides under stronger oxidizing conditions.

Reduction Reactions

The imidazole ring and thioether group participate in reduction processes, altering the compound’s aromaticity and reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, RT | Partially reduced imidazole derivative | 40–50% | |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Fully reduced thioether to thiol | 30–45% |

Mechanism :

-

Imidazole reduction : Hydride attack at the electron-deficient nitrogen centers, disrupting conjugation.

-

Thioether reduction : Cleavage of the C–S bond to generate thiols.

Nucleophilic Substitution

The thioether linkage serves as a site for nucleophilic displacement, enabling structural diversification.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C | Thiol-amine adducts | 60–75% | |

| Thiols (e.g., HSCH₂CH₂SH) | K₂CO₃, ethanol, reflux | Disulfide derivatives | 50–65% |

Mechanism :

-

SN2 displacement : Nucleophilic attack at the sulfur atom, leading to bond cleavage and substitution.

Electrophilic Aromatic Substitution

The phenyl and benzyl groups on the imidazole ring undergo electrophilic substitution, enhancing functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C | Nitro-substituted derivative | 45–60% | |

| Bromination (Br₂/FeBr₃) | CH₂Cl₂, RT | Bromo-substituted derivative | 55–70% |

Mechanism :

-

Nitration/Bromination : Electrophilic attack at the para/ortho positions of the aromatic rings, stabilized by resonance.

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | Carboxylic acid derivative | 70–85% | |

| Basic (NaOH, H₂O) | 2M NaOH, 80°C | Sodium carboxylate | 65–80% |

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic water attack.

-

Base-catalyzed hydrolysis : Hydroxide ion attack at the carbonyl carbon.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 50–65% | |

| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenylated derivatives | 40–55% |

Mechanism :

-

Oxidative addition of aryl halides to palladium, followed by transmetallation or insertion steps.

Biological Interaction Pathways

While not purely chemical reactions, the compound’s interactions with biological targets (e.g., enzymes) involve redox and coordination chemistry:

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is C₁₈H₁₆N₂S, with a molecular weight of approximately 306.4 g/mol. The compound features:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity.

- Thioether Linkage : Influences the compound's conformation and reactivity.

- Phenyl Group : Enhances the compound's lipophilicity and potential interaction with biological targets.

The compound exhibits a range of biological activities that make it a candidate for drug development:

1. Enzyme Interaction

- The imidazole moiety can participate in hydrogen bonding and π-π interactions, crucial for binding to enzyme active sites.

- It has shown preliminary activity as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmission.

2. Antimicrobial Properties

- Structural analogs of imidazole derivatives often exhibit antimicrobial effects. Studies suggest that this compound may influence biochemical pathways relevant to infectious diseases.

3. Antitumor Activity

- There is potential for this compound to exhibit antitumor effects based on its structural similarities to other known anticancer agents. Further studies are required to elucidate specific targets and mechanisms .

Case Study 1: Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory activity of various imidazole derivatives, including this compound. Results indicated significant inhibition compared to control compounds, suggesting its potential utility in Alzheimer’s treatment.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited moderate antibacterial activity, warranting further investigation into its mechanism of action and efficacy against resistant strains.

Mécanisme D'action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and acetamide groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzyl-2-phenylimidazole: Lacks the thioether and acetamide groups, resulting in different chemical properties and biological activities.

2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity and applications.

2-Acetamidoimidazole: Contains an acetamide group but lacks the benzyl and phenyl substituents, affecting its overall properties.

Uniqueness

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the thioether and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.

Activité Biologique

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a thioether linkage. Its molecular formula is C18H16N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its potential biological activities.

Chemical Structure and Reactivity

The compound's structure allows for various chemical reactivities:

- Thioamide Group : This group is likely to engage in nucleophilic substitution reactions.

- Imidazole Ring : Known for its electron-rich nature, it may undergo electrophilic aromatic substitution.

These functional groups suggest that the compound could exhibit diverse biological activities, particularly in antimicrobial, anti-inflammatory, and antitumor domains .

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various bacterial and fungal species. The antimicrobial activity can be assessed using methods such as the tube dilution technique against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of imidazole-containing compounds has been extensively studied. For example, derivatives have demonstrated cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazole ring significantly enhance anticancer efficacy. In particular, compounds with electron-donating groups at strategic positions exhibit improved activity against cancer cell lines .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of various imidazole derivatives against colorectal carcinoma cell lines (HCT116). The results indicated that certain structural modifications led to enhanced potency compared to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | HCT116 |

| Compound B | 1.98 ± 1.22 | HCT116 |

The proposed mechanisms by which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis.

- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells through interactions with key proteins involved in cell survival .

Research Applications

The versatility of This compound extends beyond antimicrobial and anticancer applications:

- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting various diseases.

- Pharmaceutical Intermediates : Its unique structure allows it to be used in synthesizing active pharmaceutical ingredients.

- Materials Science : The compound's properties may be leveraged in developing new materials with specific electronic or optical characteristics .

Propriétés

IUPAC Name |

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c19-17(22)13-23-18-20-11-16(15-9-5-2-6-10-15)21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUXWWCGYLKVTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.